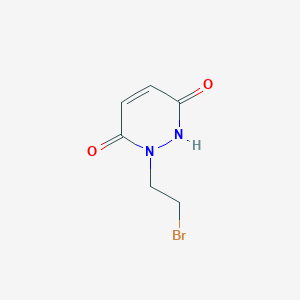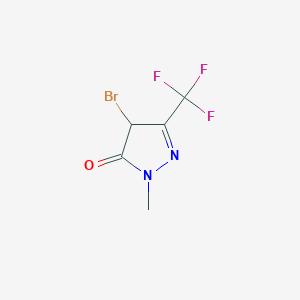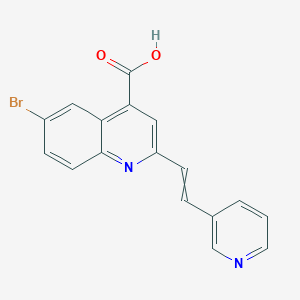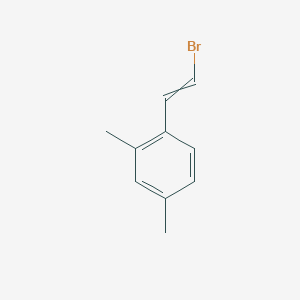
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a bromoethyl group attached to the pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the bromination of an appropriate precursor followed by cyclization to form the pyridazine ring.
Reaction Conditions: The bromination reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The cyclization step may require heating and the use of a catalyst to facilitate the formation of the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives of the pyridazine ring.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction may result in the formation of reduced pyridazine derivatives.
Substitution: The bromoethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols. This reaction is often carried out in the presence of a base to facilitate the substitution process.
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions, such as the use of organic solvents, controlled temperatures, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
科学研究应用
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is used to study the effects of brominated pyridazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Researchers may investigate its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemicals. Its reactivity and versatility make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The bromoethyl group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
相似化合物的比较
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2-Bromoethyl)-1,3-dioxolane and 1-(2-Bromoethyl)naphthalene share structural similarities with this compound. These compounds also contain a bromoethyl group attached to a heterocyclic or aromatic ring.
Uniqueness: The presence of the pyridazine ring in this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
属性
分子式 |
C6H7BrN2O2 |
|---|---|
分子量 |
219.04 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C6H7BrN2O2/c7-3-4-9-6(11)2-1-5(10)8-9/h1-2H,3-4H2,(H,8,10) |
InChI 键 |
XPEDBBXMRKYWGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(NC1=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)





![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)


